molecular formula C23H18N2O4 B3585774 4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B3585774
M. Wt: 386.4 g/mol
InChI Key: JMXHZJMMBLOQOZ-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core linked to a 1,3-dioxoisoindol moiety and a methoxy-methylphenyl group, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-5-methylaniline with phthalic anhydride to form the intermediate 1,3-dioxoisoindoline derivative. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide can be compared with similar compounds, such as:

  • 4-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide
  • 4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)benzamide
  • 4-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)benzamide

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-7-12-20(29-2)19(13-14)24-21(26)15-8-10-16(11-9-15)25-22(27)17-5-3-4-6-18(17)23(25)28/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXHZJMMBLOQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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